5-Hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
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Overview
Description
Capturer of kinase-insertion domain receptor (KDR) from a solution, while allowing the captured KDR to bind with the solution-phase vascular endothelial growth factor (VEGF); High Quality Biochemicals for Research Uses
Scientific Research Applications
Tumor Inhibitory and Antioxidant Activity : A study by Hamdy et al. (2013) reported on the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, including those with pyrazolopyridine moieties. These derivatives exhibited significant tumor inhibitory and antioxidant activities, highlighting their potential in cancer research and therapy.
Large-Scale Stereoselective Synthesis : Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This study, detailed in Organic Process Research & Development, showcases the compound's potential for large-scale pharmaceutical production.
Dopaminergic Synthesis : Öztaşkın et al. (2011) described an alternative synthesis method for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, as found in Synthetic Communications. This synthesis is crucial for producing compounds with potential applications in neuroscience and pharmacology.
Synthesis and Pharmacology : McDermott et al. (1975) and (1976) in Journal of Medicinal Chemistry studied the synthesis of various 2-amino-1,2,3,4-tetrahydronaphthalene compounds. These compounds were screened for dopaminergic activity, indicating their relevance in studying dopamine-related disorders.
Pharmacological Activity of Derivatives : Gouhar and Raafat (2015) in Research on Chemical Intermediates synthesized and evaluated various derivatives of 5,6,7,8-tetrahydronaphthalen-2-yl for anticancer properties. This research underscores the compound's potential in developing new anticancer agents.
Stereoselective Reduction Studies : Wei-dong (2013) in Journal of Donghua University explored the stereoselective reduction of acyl-protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, an important step in synthesizing bioactive compounds.
Structure-Activity Relationship Studies : Leopoldo et al. (2007) in Journal of Medicinal Chemistry investigated the structure-affinity and -activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides for the 5-HT7 receptor. This study is significant for understanding the compound's interactions with specific receptors.
Properties
CAS No. |
6976-14-3 |
---|---|
Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.709 |
IUPAC Name |
5-hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)13-12;/h1-3,8,13H,4-6,11-12H2;1H |
InChI Key |
RTOCVSJFUWPEMM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1N)C=CC=C2NN.Cl |
Synonyms |
5-Hydrazinyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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